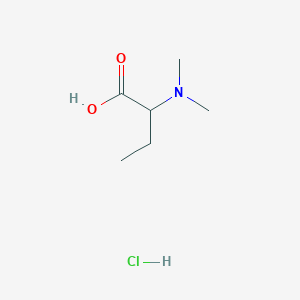

Clorhidrato de ácido 2-(Dimetilamino)butanoico

Descripción general

Descripción

“2-(Dimethylamino)butanoic acid hydrochloride”, also known as “4-(Dimethylamino)butyric acid hydrochloride” or “4-(Dimethylamino)butanoic acid hydrochloride”, is a chemical compound commonly used in solution-phase peptide synthesis . It has a molecular weight of 167.63 .

Synthesis Analysis

While specific synthesis methods for “2-(Dimethylamino)butanoic acid hydrochloride” were not found, a related compound, “2-dimethylaminoethyl chloride hydrochloride”, is synthesized using dimethylethanolamine as a raw material. The process involves a chlorination reaction between the dimethylethanolamine and thionyl chloride at a controlled temperature of 5-15°C under an ice water bath condition .Physical And Chemical Properties Analysis

“2-(Dimethylamino)butanoic acid hydrochloride” is a solid substance that is sensitive to air and hygroscopic . It should be stored under dry inert gas and protected from humidity and water . It is incompatible with water and oxidizing agents .Aplicaciones Científicas De Investigación

Polímerosomas sensibles a estímulos

“Clorhidrato de ácido 2-(Dimetilamino)butanoico” se puede utilizar en la síntesis de polímerosomas sensibles a estímulos . Estos son vesículas formadas por copolímeros dibloque anfífilos, que pueden responder a cambios en el pH, la temperatura y otras condiciones . Se consideran una opción más robusta en comparación con los liposomas y actualmente se están estudiando para su uso como sistemas de administración de fármacos o nanorreactores .

Sistemas de administración de fármacos

Como se mencionó anteriormente, los polímerosomas formados por este compuesto se pueden utilizar como sistemas de administración de fármacos . Su capacidad para responder a los cambios de pH los hace potencialmente cruciales para la administración de fármacos a las células en diversas condiciones fisiológicas y patológicas donde están presentes gradientes de pH inusuales .

Nanorreactores

Los polímerosomas también pueden funcionar como nanorreactores . Estos son sistemas diminutos que pueden llevar a cabo reacciones químicas a nanoescala. Los grupos sensibles al pH y la temperatura en estos polímerosomas pueden hacerlos adecuados para esta aplicación .

Administración de genes

La respuesta a estímulos dual (es decir, pH y temperatura) de estos polímerosomas puede convertirlos en una plataforma potencial para la administración de genes . Esto podría ser particularmente útil en el campo de la terapia génica .

Síntesis de péptidos en fase de solución

“this compound” también se conoce como “Clorhidrato de ácido 4-(Dimetilamino)butanoico” y se usa comúnmente en la síntesis de péptidos en fase de solución . Este proceso se utiliza para sintetizar químicamente péptidos, que son cadenas cortas de monómeros de aminoácidos unidos por enlaces peptídicos .

Síntesis de copolímeros dibloque anfífilos

Este compuesto se puede utilizar en la síntesis de copolímeros dibloque anfífilos . Estos copolímeros pueden autoensamblarse en agua y formar polímerosomas, que tienen posibles aplicaciones en ciencias médicas, biológicas y químicas .

Safety and Hazards

“2-(Dimethylamino)butanoic acid hydrochloride” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Análisis Bioquímico

Biochemical Properties

2-(Dimethylamino)butanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s interaction with enzymes such as peptidyl transferases and proteases is crucial for its function in peptide synthesis. These interactions involve the binding of 2-(Dimethylamino)butanoic acid hydrochloride to the active sites of the enzymes, enhancing their catalytic activity and promoting the formation of peptide bonds .

Cellular Effects

2-(Dimethylamino)butanoic acid hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, 2-(Dimethylamino)butanoic acid hydrochloride affects cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites .

Molecular Mechanism

The molecular mechanism of 2-(Dimethylamino)butanoic acid hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular processes. For example, 2-(Dimethylamino)butanoic acid hydrochloride can inhibit the activity of certain proteases, preventing the degradation of target proteins and thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Dimethylamino)butanoic acid hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(Dimethylamino)butanoic acid hydrochloride remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(Dimethylamino)butanoic acid hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Toxic or adverse effects may be observed at high doses, including cellular toxicity and disruption of normal cellular processes .

Metabolic Pathways

2-(Dimethylamino)butanoic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of key metabolites. These interactions are essential for the compound’s role in peptide synthesis and other biochemical processes .

Transport and Distribution

The transport and distribution of 2-(Dimethylamino)butanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism .

Subcellular Localization

2-(Dimethylamino)butanoic acid hydrochloride is localized to specific subcellular compartments, where it exerts its effects on cellular activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. Its subcellular localization is crucial for its role in modulating enzyme activity, gene expression, and other cellular processes .

Propiedades

IUPAC Name |

2-(dimethylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-5(6(8)9)7(2)3;/h5H,4H2,1-3H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVKSKAVQYPYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

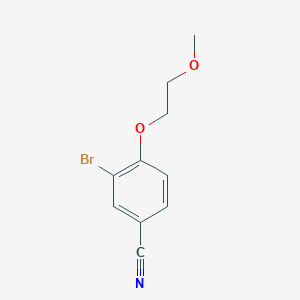

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

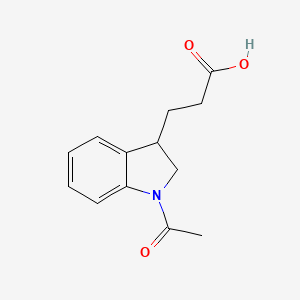

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1447833.png)

![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1447844.png)